molecular formula C17H18N10O2 B15009207 4-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B15009207
M. Wt: 394.4 g/mol
InChI Key: DIRZGMQIVGCBNN-UHFFFAOYSA-N
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Description

4-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step reactions starting from simpler precursors. The process often includes the formation of the oxadiazole and benzodiazole rings, followed by their coupling and subsequent functionalization to introduce the morpholine and triazine groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce new functional groups .

Scientific Research Applications

4-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Properties

Molecular Formula

C17H18N10O2

Molecular Weight

394.4 g/mol

IUPAC Name

4-[1-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C17H18N10O2/c18-14-13(24-29-25-14)15-20-10-3-1-2-4-11(10)27(15)9-12-21-16(19)23-17(22-12)26-5-7-28-8-6-26/h1-4H,5-9H2,(H2,18,25)(H2,19,21,22,23)

InChI Key

DIRZGMQIVGCBNN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)CN3C4=CC=CC=C4N=C3C5=NON=C5N

Origin of Product

United States

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